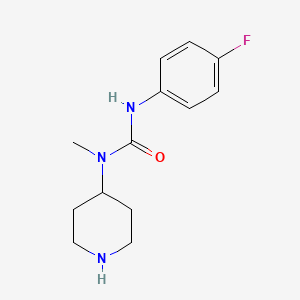
3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea, also known as FPV-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPV-1 is a piperidine derivative that belongs to the class of urea compounds. This compound has been extensively studied for its pharmacological properties and has been found to exhibit promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of 3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea involves the inhibition of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. The compound binds to the active site of these enzymes, preventing the breakdown of neurotransmitters such as acetylcholine and dopamine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in improved cognitive function and mood regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea have been extensively studied in various in vitro and in vivo models. The compound has been found to improve cognitive function, memory, and learning in animal models of Alzheimer's disease and dementia. Additionally, 3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea has been found to exhibit antidepressant-like effects in animal models of depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea is its potent inhibitory activity against various enzymes involved in the regulation of physiological processes. This makes it a promising candidate for the development of novel therapeutics for various diseases. However, one of the limitations of 3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea. One of the areas of interest is the development of novel therapeutics for Alzheimer's disease and dementia. 3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea has been found to exhibit potent inhibitory activity against acetylcholinesterase, which is a key enzyme involved in the pathogenesis of Alzheimer's disease. Another area of interest is the development of novel antidepressant drugs. 3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea has been found to exhibit antidepressant-like effects in animal models of depression, making it a promising candidate for the development of novel antidepressant drugs. Additionally, the development of novel delivery systems for 3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea can improve its solubility and bioavailability, making it easier to administer in vivo.
Synthesemethoden
The synthesis of 3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea involves the reaction of 4-fluoroaniline with 1-methylpiperidin-4-ylisocyanate. The reaction proceeds under mild conditions and yields a white crystalline solid. The purity of the compound can be improved by recrystallization using suitable solvents.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of various physiological processes, and their dysregulation is associated with various diseases such as Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-1-methyl-1-piperidin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O/c1-17(12-6-8-15-9-7-12)13(18)16-11-4-2-10(14)3-5-11/h2-5,12,15H,6-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBVGNHLSLSOEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

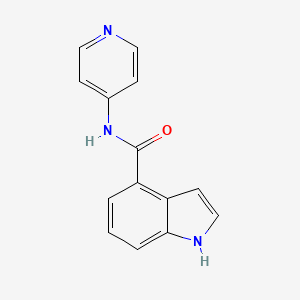

![2-[Methyl(pyridin-4-ylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B7556637.png)



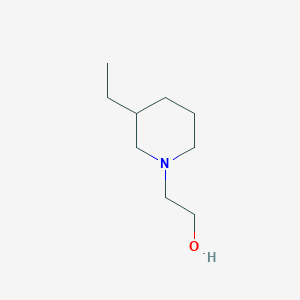

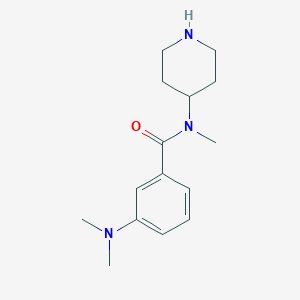


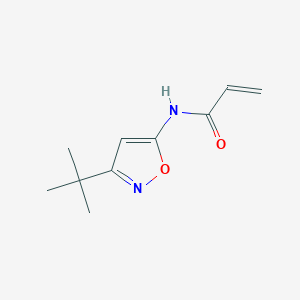

![N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-4-methoxy-N-methylbenzamide](/img/structure/B7556738.png)